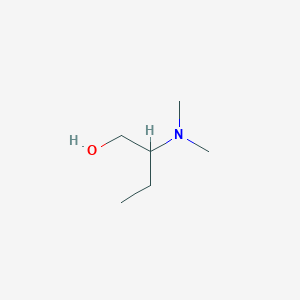

2-(Dimethylamino)butan-1-ol

描述

The chemical compound 2-(Dimethylamino)butan-1-ol is a member of the 1,2-amino alcohol family, characterized by a hydroxyl group and an amino group on adjacent carbon atoms. Its structure, featuring a chiral center at the second carbon, allows for the existence of different stereoisomers, a feature that is central to its scientific interest.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₅NO |

| Molecular Weight | 117.19 g/mol |

| Boiling Point | 157.8°C at 760 mmHg |

| Density | 0.883 g/cm³ |

| Flash Point | 42.9°C |

| CAS Number | 17199-17-6 |

This table is interactive. Click on headers to sort.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(dimethylamino)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-4-6(5-8)7(2)3/h6,8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUWCDIUTGJVEQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80280626 | |

| Record name | 2-(dimethylamino)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80280626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17199-17-6 | |

| Record name | 17199-17-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 17199-17-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(dimethylamino)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80280626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Dimethylamino Butan 1 Ol

Established Reaction Pathways for the Preparation of 2-(Dimethylamino)butan-1-ol

Traditional synthetic methods provide reliable and scalable production of this compound, making them suitable for industrial applications.

Reductive amination is a versatile method for synthesizing amines and their derivatives. In the context of this compound, this strategy typically involves the reaction of a ketone precursor with dimethylamine (B145610), followed by reduction of the resulting iminium intermediate. A common precursor is 1-hydroxybutan-2-one. The reaction proceeds by forming an enamine or iminium ion, which is then reduced in situ to the final amino alcohol.

Another approach involves the reductive amination of 2-oxobutanal, though this requires careful control of reaction conditions to achieve selectivity. Engineered amine dehydrogenases (AmDHs) have also been developed to catalyze the reductive amination of ketones with high efficiency and enantioselectivity, representing a modern advancement in this classic transformation. lookchem.com For instance, an engineered thermostable amine dehydrogenase from Geobacillus kaustophilus has shown potential for synthesizing a variety of chiral amines and amino alcohols. lookchem.com

A related process is the "hydrogen borrowing" or "hydrogen transfer" reductive amination, where a catalyst, such as a ruthenium complex, facilitates the oxidation of a primary alcohol to an aldehyde, which then undergoes reductive amination with the amine, all in one pot. rsc.org

Multi-step synthesis provides a pathway to this compound from readily available starting materials. A frequent precursor is 2-aminobutanol, which can be N-methylated to introduce the two methyl groups. google.com A classic method for this transformation is the Eschweiler-Clarke reaction, which uses formaldehyde (B43269) as the methyl source and formic acid as the reducing agent. This process is effective for converting primary and secondary amines into their tertiary, N-methylated counterparts. google.com

Alternatively, synthesis can begin with a butanol derivative that is first converted into a suitable intermediate. For example, alkylation of dimethylamine with a butanol derivative containing a leaving group at the 2-position, such as 2-chlorobutan-1-ol, can yield the target compound. evitachem.com Such multi-step processes are common in industrial settings and allow for the construction of the molecule from simpler, cost-effective precursors. beilstein-journals.orggoogle.com

Catalysis plays a pivotal role in the efficient synthesis of this compound. Catalytic hydrogenation of unsaturated precursors is a high-yielding method, particularly suited for industrial-scale production. For instance, an unsaturated analog could be hydrogenated over a palladium-on-carbon (Pd/C) catalyst to yield the saturated amino alcohol.

Lewis acids can also serve as catalysts, particularly in reactions involving carbonyl groups or in facilitating ring-opening reactions of epoxides. googleapis.com In the context of reductive amination, transition metal catalysts are essential. Ruthenium and rhodium complexes, often featuring phosphine (B1218219) ligands, are widely used for both transfer hydrogenation and direct hydrogenation reactions, offering high turnover numbers and selectivity. rsc.orgptfarm.pl The choice of catalyst and ligands can be tailored to optimize yield, reaction time, and, crucially for chiral synthesis, stereoselectivity. researchgate.net

Table 1: Comparison of General Synthetic Methods

| Method | Typical Precursor(s) | Key Reagents/Catalysts | General Advantages |

|---|---|---|---|

| Reductive Amination | 1-hydroxybutan-2-one, Dimethylamine | NaBH₄, H₂, Metal Catalysts (Ru, Rh, Pd) | Direct, often one-pot |

| Multi-Step Synthesis | 2-Aminobutanol | Formaldehyde, Formic Acid (Eschweiler-Clarke) | Utilizes readily available starting materials |

| Catalytic Hydrogenation | Unsaturated butenol (B1619263) precursor | H₂, Pd/C | High yield, scalable for industry |

Enantioselective and Diastereoselective Synthesis of Chiral this compound Isomers

The presence of a stereocenter at the C2 position means that this compound exists as a pair of enantiomers: (R)-2-(Dimethylamino)butan-1-ol and (S)-2-(Dimethylamino)butan-1-ol. The synthesis of enantiomerically pure forms is of significant interest and requires specialized asymmetric techniques. enaminestore.com

Asymmetric catalysis is a powerful tool for producing single enantiomers of chiral molecules. This is typically achieved through the use of a chiral catalyst, which creates a chiral environment for the reaction, favoring the formation of one enantiomer over the other.

A prominent method is the asymmetric transfer hydrogenation of a corresponding α-dimethylaminoketone precursor. ptfarm.pl Chiral ruthenium complexes, such as those derived from N-tosyl-1,2-diphenylethylenediamine (TsDPEN), have proven effective as catalysts for this transformation, achieving high enantiomeric excess (ee). rsc.org Similarly, rhodium complexes paired with chiral diphosphine ligands like those of the Josiphos family can catalyze the asymmetric hydrogenation of related enamine substrates to produce chiral β-amino esters and amides with high ee. acs.org The enantioselective addition of organometallic reagents, such as diethylzinc, to aldehydes, catalyzed by chiral amino alcohols or related ligands, is another well-established C-C bond-forming reaction that can be adapted for these syntheses. psu.edu

Table 2: Examples of Asymmetric Catalytic Approaches

| Reaction Type | Catalyst/Ligand System | Typical ee (%) | Reference |

|---|---|---|---|

| Asymmetric Transfer Hydrogenation | RuCl[(R,R)-TsDPEN] | Up to 94% | |

| Asymmetric Hydrogenation | Rh-Josiphos complexes | 93-97% | acs.org |

| Asymmetric Diethylzinc Addition | Chiral Amino Alcohols | Up to 99% | psu.edu |

Chemo-enzymatic methods combine chemical synthesis with biological catalysis (enzymes) to achieve high stereoselectivity. A common strategy is the enzymatic kinetic resolution of a racemic mixture. In this process, an enzyme selectively acts on one enantiomer of the starting material, allowing the unreacted enantiomer to be recovered in high enantiomeric purity.

For amino alcohols, lipases are frequently used enzymes. For example, a lipase (B570770) could catalyze the acylation of the hydroxyl group of one enantiomer of racemic this compound, leaving the other enantiomer unreacted. The resulting ester and the unreacted alcohol can then be separated by standard chromatographic techniques. Low-temperature lipase-catalyzed transesterification has been shown to be effective for the resolution of structurally related nitro alcohols, which are versatile precursors to amino alcohols. researchgate.net This approach is a cornerstone of "green chemistry," offering high selectivity under mild reaction conditions. nih.gov

Information is available for analogous compounds or precursors, such as the biocatalytic synthesis of (S)-2-aminobutan-1-ol, but this does not extend to the N,N-dimethylation step to form the final product. General methods for N,N-dimethylation of primary amino alcohols are described in patents, but they lack the specific, comparative optimization data required to construct the detailed article as outlined.

Therefore, it is not possible to generate the requested article with the specified level of scientific accuracy and detail, including data tables, as the foundational research findings are not present in the available literature.

Chemical Reactivity and Mechanistic Studies of 2 Dimethylamino Butan 1 Ol

Fundamental Chemical Transformations of 2-(Dimethylamino)butan-1-ol

The primary alcohol of this compound can be oxidized to yield the corresponding aldehyde, 2-(dimethylamino)butanal, or further to the carboxylic acid, 2-(dimethylamino)butanoic acid. The choice of oxidizing agent and reaction conditions is crucial to control the extent of oxidation. evitachem.com

Common oxidizing agents like potassium permanganate (B83412) or chromium trioxide can be employed for this transformation. evitachem.com For a more selective oxidation to the aldehyde, milder reagents are preferred to prevent overoxidation. The general mechanism for the oxidation of amino alcohols can involve the formation of an intermediate complex with the oxidizing agent, followed by the rate-determining abstraction of a hydrogen atom from the carbon bearing the hydroxyl group. rsc.org In some cases, protecting the amino group prior to oxidation is necessary to avoid side reactions, as the amino group itself can be susceptible to oxidation. louisville.edu

Catalytic systems, such as those based on gold nanoparticles supported on metal oxides like monoclinic zirconia (Au/m-ZrO2), have shown excellent performance in the aerobic oxidation of amino alcohols to their corresponding amino acids. acs.org

Table 1: Oxidation Reactions of Amino Alcohols

| Oxidizing System | Substrate Type | Product | Notes |

|---|---|---|---|

| Potassium Permanganate/Chromium Trioxide | Primary Alcohol | Aldehyde or Carboxylic Acid | Strong oxidizing agents, may lead to overoxidation. evitachem.com |

| Vanadium(V) ions | Amino Alcohols | Aldehyde/Ketone | The reaction is first order with respect to both the oxidant and the amino alcohol. rsc.org |

| Au/m-ZrO2 with O2 | Amino Alcohols | Amino Acids | Efficient catalytic system for selective oxidation. acs.org |

| Shvo's catalyst | N-protected Amino Alcohols | Lactams | Proceeds via an intermediate amino aldehyde which cyclizes. jchemlett.com |

While this compound is itself a reduced form, its derivatives, such as the corresponding carboxylic acid (2-(dimethylamino)butanoic acid) or esters, can be reduced to regenerate the amino alcohol. This is a common final step in multi-step syntheses. The reduction of chiral α-amino acids and their derivatives is a widely used method for preparing chiral amino alcohols. jocpr.comtsijournals.com

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for the direct reduction of carboxylic acids to alcohols. jocpr.comstackexchange.com However, due to its cost and hazardous nature, alternative methods have been developed. jocpr.comstackexchange.com A combination of sodium borohydride (B1222165) (NaBH₄) with reagents like iodine (I₂), aluminum chloride (AlCl₃), or boron trifluoride etherate (BF₃·Et₂O) provides a milder and often more selective approach for reducing amino acids. tsijournals.comstackexchange.comtsijournals.com For instance, the NaBH₄/I₂ system is known to efficiently reduce N-protected or unprotected amino acids to their corresponding amino alcohols. stackexchange.com The KBH₄/AlCl₃ system has also been reported as a facile and efficient method for this reduction under mild conditions. tsijournals.com

The synthesis of this compound can be achieved by the reduction of an ester derivative, such as 2-(N,N-dimethylamino)-2-phenylbutyrate, using sodium borohydride or a borane (B79455) complex.

Table 2: Reduction of Amino Acid Derivatives to Amino Alcohols

| Reducing System | Substrate | Product | Yield Range | Reference |

|---|---|---|---|---|

| LiAlH₄ | Amino Acids | Amino Alcohols | 73-75% | jocpr.com |

| NaBH₄ / I₂ | Amino Acids | Amino Alcohols | 80-98% | stackexchange.com |

| KBH₄ / AlCl₃ | Amino Acids | Amino Alcohols | High | tsijournals.com |

| NaBH₄ / BF₃·Et₂O | Amino Acids | Amino Alcohols | High | tsijournals.com |

| Li / AlCl₃ | Chiral Amino Acids | Chiral Amino Alcohols | 74.8-91.4% | jocpr.comjocpr.com |

Both the hydroxyl and the dimethylamino groups of this compound can act as nucleophiles.

Reactions at the Hydroxyl Group: The oxygen of the hydroxyl group can undergo nucleophilic attack on electrophilic centers. A common reaction is O-acylation, where the alcohol reacts with an acid chloride or anhydride (B1165640) to form an ester. This reaction is often catalyzed by a base like 4-(dimethylamino)pyridine (DMAP), which acts as a nucleophilic catalyst, forming a highly reactive intermediate with the acylating agent. youtube.comwikipedia.org The hydroxyl group can also be converted into a better leaving group, for example by tosylation, which then allows for subsequent nucleophilic substitution by other nucleophiles.

Reactions at the Amino Group: The nitrogen of the dimethylamino group, with its lone pair of electrons, is also nucleophilic. It can react with alkyl halides in a process known as N-alkylation to form a quaternary ammonium (B1175870) salt. The tertiary amine can also be oxidized to an N-oxide using oxidizing agents like hydrogen peroxide.

The relative reactivity of the hydroxyl and amino groups can be influenced by the reaction conditions. For instance, in reactions with electron-deficient olefins catalyzed by Ag(I) complexes, chemoselectivity can be achieved. Depending on the specific silver catalyst used (e.g., AgHMDS/dppe vs. AgOAc/dppe), either O-adducts or N-adducts can be formed preferentially. nih.gov

Investigating Reaction Mechanisms and Intermediates

The dimethylamino group plays a significant role in the reactivity of this compound, often through neighboring group participation (NGP). researchgate.net In this phenomenon, the nitrogen atom, through its lone pair, can act as an internal nucleophile, influencing the rate and stereochemistry of reactions at a nearby carbon center. beilstein-journals.orgresearchgate.net

For example, in nucleophilic substitution reactions where the hydroxyl group is first converted into a good leaving group (e.g., a tosylate), the dimethylamino group can attack the adjacent carbon, forming a cyclic aziridinium (B1262131) ion intermediate. This intermediate is then opened by an external nucleophile. This participation often leads to retention of configuration at the reaction center.

Computational studies on the reaction of β-amino alcohols with thionyl chloride show that the nitrogen atom can have a strong association with the sulfur atom of thionyl chloride, influencing the reaction mechanism and the products formed. cdnsciencepub.com In the gas-phase elimination of (dimethylamino)alkyl acetates, the nitrogen atom can assist in the elimination of the acetate (B1210297) group, suggesting an intimate ion-pair intermediate. researchgate.net This anchimeric assistance can significantly increase the reaction rate compared to analogous compounds without the amino group. researchgate.netnih.gov

The reactivity of this compound is governed by a combination of steric and electronic factors.

Electronic Factors: The electron-donating nature of the dimethylamino group increases the electron density on the nitrogen and can influence the acidity of the hydroxyl proton. Strong electron-donating groups can sometimes decrease the rate of certain reactions by destabilizing intermediates. nih.gov For example, in the borylation of ethers, a strong electron-donating N,N-dimethylamino group on a phenyl ring led to a moderate yield compared to substrates with less strongly donating groups. acs.orgacs.org

Steric Factors: The ethyl group at the C2 position, adjacent to both functional groups, creates steric hindrance. This can influence the approach of reagents to either the hydroxyl or the amino group, potentially affecting reaction rates and selectivity. The presence of a stereogenic center at C2 means that the compound is chiral, and its stereochemistry can direct the outcome of subsequent reactions. akshatrathi.comontosight.ai For example, in tethered aminohydroxylation reactions, a pre-existing stereocenter can control the diastereoselectivity of the transformation, leading to the formation of specific stereoisomers of the resulting amino alcohol. akshatrathi.com The stereochemical relationship between the amino and hydroxyl groups (syn or anti) in more complex amino alcohols is a critical factor in their synthesis and reactivity. diva-portal.orgnih.gov

Applications in Organic Synthesis and Catalysis Research

2-(Dimethylamino)butan-1-ol as a Building Block for Complex Organic Molecules

This compound serves as a versatile intermediate and starting material in the synthesis of a range of organic molecules. guidechem.comevitachem.comevitachem.com Its hydroxyl and dimethylamino groups provide two reactive centers for constructing larger molecular architectures.

The dual functionality of this compound makes it a suitable precursor for synthesizing various heterocyclic compounds. The amino and alcohol groups can be selectively reacted to form rings incorporating nitrogen and oxygen. For instance, derivatives of this amino alcohol can be used in multi-step syntheses to create complex heterocyclic systems. While direct, single-step cyclizations using this compound are specific to the target heterocycle, its general utility is recognized in building such frameworks. uni-muenchen.demdpi.compreprints.orgmdpi.comresearchgate.net For example, related amino alcohols are used in palladium-catalyzed cascade reactions to produce substituted quinolines, demonstrating a pathway where such building blocks lead to complex heterocyclic structures. mdpi.com The synthesis of functionalized pyrazoles has also been shown to proceed through the reaction of pyrazolecarbaldehydes with amino alcohols like 2-aminobutan-1-ol, a structurally similar primary amine. researchgate.net

In industrial and specialty chemical synthesis, this compound functions as a key intermediate. evitachem.comontosight.ai Its structure is incorporated into molecules designed for specific applications, such as surfactants and corrosion inhibitors. guidechem.com The preparation of N,N-dimethylamino alcohols can be achieved by heating a corresponding amino alcohol with formaldehyde (B43269), a process that highlights the accessibility of such structures for further use. google.com Furthermore, its derivatives are explored as potential components in agrochemical compounds, where the presence of the amino alcohol moiety can be crucial for biological activity. ontosight.ai The compound serves as a building block for various organic molecules, including those with potential applications in pharmaceuticals and other industrial sectors. evitachem.com

Table 1: Synthesis of 1-(dimethylamino)-2-butanol from a Butanol Derivative

| Step | Method | Reagents & Solvents | Key Conditions | Outcome |

|---|---|---|---|---|

| 1 | Alkylation Reaction | Dimethylamine (B145610), suitable butanol derivative, ethanol (B145695) (solvent), sodium hydroxide (B78521) (catalyst) | Temperature control, inert atmosphere | Formation of the target compound |

This table illustrates a general synthetic approach for a structural isomer, highlighting the utility of butanol derivatives in creating amino alcohols. evitachem.com

Catalytic Roles of this compound and its Derivatives

The presence of a tertiary amine group allows this compound and its derivatives to function as catalysts, particularly in reactions requiring a basic or nucleophilic promoter.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a rapidly growing field. unibo.itbeilstein-journals.org Amino alcohols and their derivatives are prominent in this area, especially in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule. ontosight.ai Derivatives of this compound can act as chiral auxiliaries or catalysts. ontosight.ai While specific research on this compound as a direct organocatalyst is specialized, the broader class of chiral amino alcohols is widely used. rug.nlcore.ac.uk These catalysts often work by forming transient chiral iminium ions or by activating substrates through hydrogen bonding, thereby directing the stereochemical outcome of the reaction.

The tertiary amine and hydroxyl groups of this compound are excellent coordinating sites for metal ions. This makes the compound and its derivatives valuable as ligands in transition metal catalysis. Chiral phosphine (B1218219) ligands derived from amino alcohols, known as (aminoalkyl)phosphines, have proven highly efficient in asymmetric cross-coupling reactions. acs.org Ferrocenyl-based diphosphine ligands, which can be synthesized from chiral amino ferrocene (B1249389) derivatives, are particularly important for their high activity and selectivity in reactions like hydrogenations and conjugate additions. rsc.org The synthesis of these complex ligands often starts from a chiral amino alcohol backbone, which imparts the necessary stereochemical information to the metal's coordination sphere, thereby enabling enantioselective catalysis. core.ac.uk

Tertiary amines are widely employed as catalysts in polymerization reactions, most notably in the production of polyurethanes. researchgate.net The catalysis of urethane (B1682113) formation involves the reaction between an isocyanate and an alcohol. This compound is structurally suited for this role, containing both a catalytic tertiary amine site and a hydroxyl group that can react with isocyanates. rsc.org

Computational and experimental studies on the closely related catalyst 2-dimethylaminoethanol (DMEA) in the reaction between phenyl isocyanate and butan-1-ol reveal the catalytic mechanism. researchgate.netrsc.orgdntb.gov.ua The tertiary amine activates the alcohol via hydrogen bonding, making its hydroxyl group more nucleophilic and facilitating its attack on the isocyanate.

Table 2: Comparison of Catalytic vs. Stoichiometric Reactions in Urethane Formation

| Pathway | Description | Thermodynamic & Kinetic Profile |

|---|---|---|

| Catalytic Process | DMEA catalyzes the reaction between phenyl isocyanate and butan-1-ol. | Kinetically preferred, indicating faster reaction rates. rsc.org |

| Stoichiometric Process | DMEA reacts directly with phenyl isocyanate. | Thermodynamically similar to the catalytic path, but slower. rsc.org |

This data, from studies on the analogous DMEA, demonstrates that the catalytic pathway is favored, supporting the applicability of such amino alcohols as catalysts in urethane synthesis. rsc.orgresearchgate.netdntb.gov.ua

The research indicates that while the catalyst can be incorporated into the polymer chain through its own hydroxyl group, its primary role is catalytic, significantly accelerating the polymerization process. rsc.org Therefore, this compound is an effective catalyst for urethane formation, a fundamental reaction in the polyurethane industry.

Development of Novel Reagents and Intermediates from this compound

This compound serves as a versatile chiral building block in organic synthesis, primarily valued for its bifunctional nature, containing both a hydroxyl and a tertiary amino group. This structure is particularly useful for the development of specialized reagents and complex molecular intermediates. Its application in this area is centered on leveraging its chirality and the coordinating ability of its functional groups to influence chemical reactions, particularly in the field of asymmetric synthesis.

Research has demonstrated that amino alcohols are effective precursors for creating chiral ligands and reagents that can induce stereoselectivity in chemical transformations. The nitrogen and oxygen atoms of this compound can coordinate to metal centers, forming stable chiral environments that direct the approach of reactants. This capability is instrumental in the synthesis of enantiomerically enriched products.

One of the most significant applications for amino alcohols structurally similar to this compound is in the preparation of chiral reducing agents. By reacting with powerful reducing agents like lithium aluminum hydride (LiAlH₄), they form chiral hydride complexes. These modified hydrides are capable of reducing prochiral ketones to their corresponding alcohols with high degrees of enantiomeric excess. For instance, research has shown that a reagent prepared by treating LiAlH₄ with two equivalents of (R)-(−)-2-(2-iso-indolinyl)butan-1-ol, a derivative of the related 2-aminobutan-1-ol, can reduce certain benzophenones to benzhydrols with 100% enantiomeric excess. researchgate.net This highlights the potential of the aminobutanol (B45853) backbone in creating highly effective stereoselective reagents.

Furthermore, the dimethylamino and hydroxyl groups can be chemically modified to generate a wide array of intermediates. The hydroxyl group can be converted into a better leaving group, alkylated, or esterified, while the dimethylamino group can be quaternized to form ammonium (B1175870) salts or participate in various nucleophilic reactions. These transformations open pathways to novel heterocyclic compounds and other complex molecular architectures that are of interest in medicinal chemistry and materials science. For example, related dimethylamino-containing molecules are used as intermediates in the synthesis of pharmaceuticals and specialized polymers. smolecule.comontosight.ai The compound's structure is a key component in building larger molecules with specific biological or material properties. evitachem.com

The table below details research findings on the use of aminobutanol derivatives as precursors for specialized reagents.

| Precursor/Ligand | Reagent System | Application | Key Finding | Reference |

|---|---|---|---|---|

| (R)-(−)-2-(2-iso-indolinyl)butan-1-ol | Lithium Aluminum Hydride (LiAlH₄) Complex | Asymmetric reduction of prochiral ketones | Achieved 100% enantiomeric excess in the reduction of 2-chloro and 2,4-dimethyl benzophenones. | researchgate.net |

| (2S,3R)-(+)-4-(dimethylamino)-3-methyl-1,2-diphenyl-2-butanol (Darvon alcohol) | Lithium Aluminum Hydride (LiAlH₄) Complex | Asymmetric reduction of α,β-acetylenic ketones | Produces corresponding (R)-carbinols with enantiomeric excesses ranging from 34-90%. | researchgate.net |

| 4-(Dimethylamino)butan-1-ol | N/A (as an intermediate) | Synthesis of carboxybetaines and sulfobetaines | Serves as a starting material for zwitterionic surfactants. | smolecule.com |

Compound Reference Table

Biological Activity and Medicinal Chemistry Research

Investigation of 2-(Dimethylamino)butan-1-ol's Interactions with Biological Systems

Although specific molecular targets for this compound have not been extensively documented in publicly available research, the functional groups present in the molecule, namely the dimethylamino and hydroxyl groups, are known to interact with biological systems. evitachem.comevitachem.com The amino group can participate in hydrogen bonding and electrostatic interactions, which may allow it to bind to the active sites of enzymes or cell membrane receptors. evitachem.com Similarly, the hydroxyl group can form hydrogen bonds, contributing to the molecule's solubility and potential for biological interactions. evitachem.com

Direct molecular target identification and binding studies for this compound are not widely reported. However, research on structurally similar compounds offers insights into potential areas of investigation. For instance, the structurally related compound 2-(Dimethylamino)-2-phenylbutan-1-ol is known to have biological activity. The presence of the dimethylamino and hydroxyl groups in 1-(dimethylamino)butan-2-ol (B1267891) allows it to modulate enzymatic activity or receptor interactions. evitachem.com The chiral nature of related compounds like (3R)-3-(dimethylamino)butan-1-ol hydrochloride makes them valuable in studies involving enzyme kinetics or receptor binding assays where stereochemistry is critical. evitachem.com

The impact of this compound on specific cellular pathways and biological responses remains an area for further research. The regulation of cellular responses to butan-1-ol, a related alcohol, involves complex molecular pathways, including transcriptional and metabolic regulation, as well as signaling pathways like the mitogen-activated protein kinase (MAPK) pathway. ontosight.ai Compounds with similar structures can influence signal transduction pathways, affecting various cellular responses. evitachem.com

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. While specific SAR studies on this compound are not extensively published, research on related amino alcohol derivatives provides valuable insights.

Modifications to the substituents on the amino alcohol scaffold can significantly impact biological efficacy. For example, in a series of biphenyl (B1667301)/bibenzyl derivatives, replacing the dimethylamine (B145610) moiety with a heterocycloamine like piperidine (B6355638) enhanced the inhibitory activity against acetylcholinesterase. mdpi.com The length of a carbon linker in these derivatives also influenced their inhibitory activities against both acetylcholinesterase and butyrylcholinesterase. mdpi.com In a different series of compounds, the introduction of a methyl group at a specific position in olivacine (B1677268) derivatives, which contain a (2-(dimethylamino)ethyl)carbamoyl moiety, was shown to block oxidation and affect the compound's toxicity. mdpi.com

Table 1: Influence of Substituent Modification on Enzyme Inhibition

| Compound/Modification | Target Enzyme | Effect on Inhibitory Activity |

| Replacement of dimethylamine with piperidine in biphenyl derivatives | Acetylcholinesterase | Enhanced mdpi.com |

| Varying carbon linker length in biphenyl/bibenzyl derivatives | Acetylcholinesterase/Butyrylcholinesterase | Decreased with increased length (generally) mdpi.com |

| Introduction of a methyl group in olivacine derivatives | Not specified | Blocks oxidation, affects toxicity mdpi.com |

Stereochemistry plays a critical role in the pharmacological profiles of chiral drugs, with one enantiomer often being more potent (the eutomer) and the other (the distomer) being less active or contributing to adverse effects. mdpi.com The stereochemistry of molecules can significantly impact their selectivity for drug targets. mdpi.com For example, the enantiomers of the antidepressant mianserin (B1677119) exhibit distinct pharmacological and metabolic profiles, with the S-enantiomer being more potent in inhibiting norepinephrine (B1679862) reuptake. mdpi.com Similarly, the different stereoisomers of sertraline (B1200038) show varied inhibition of serotonin (B10506), dopamine, and norepinephrine reuptake. mdpi.com The chiral nature of (3R)-3-(dimethylamino)butan-1-ol hydrochloride highlights its potential value in developing stereochemically specific drugs. evitachem.com

Table 2: Stereochemical Effects on Pharmacological Activity

| Drug | Enantiomer/Isomer | Pharmacological Effect |

| Mianserin | S-enantiomer | More potent inhibitor of norepinephrine reuptake mdpi.com |

| Sertraline | (+)-1R, 4S-enantiomer | Inhibits serotonin, dopamine, and norepinephrine mdpi.com |

| Sertraline | (−)-1S, 4R-enantiomer | More selective for norepinephrine inhibition mdpi.com |

Research on Therapeutic Potential of Related Amino Alcohol Compounds

The amino alcohol structural motif is present in numerous biologically active compounds and has been explored for a wide range of therapeutic applications. researchgate.netnih.govresearchgate.net Beta-amino alcohol derivatives have shown promise in treating various diseases, including malaria, bacterial infections, cancer, and tuberculosis. researchgate.net They have demonstrated strong antimalarial activity, potent antibacterial effects against resistant bacterial strains, and significant antiproliferative activity in cancer cells. researchgate.net Furthermore, amino alcohol-containing dimeric naphthoquinones have shown potent anti-leukemic activity in preclinical studies. nih.gov The therapeutic potential of amino alcohols extends to their use as intermediates in the synthesis of other pharmacologically active molecules. ontosight.ai

Table 3: Therapeutic Potential of Amino Alcohol Derivatives

| Therapeutic Area | Finding | Reference |

| Infectious Diseases | Strong antimalarial and antibacterial activity. | researchgate.net |

| Oncology | Significant antiproliferative activity in cancer cells; potent anti-leukemic activity. | researchgate.netnih.gov |

| Tuberculosis | Potential as anti-tuberculosis agents. | researchgate.net |

| Alzheimer's Disease | Potential as multifunctional agents. | researchgate.net |

Exploration of Antitumor and Antiproliferative Activities

While direct studies on the antitumor and antiproliferative activities of this compound are not prominently documented in publicly available research, the amino alcohol scaffold is a key feature in numerous compounds exhibiting significant anticancer properties. For instance, derivatives of trityl alcohol containing dimethylamino groups have shown cytotoxic effects on various cancer cell lines. The investigation of various aminoquinoline derivatives has also revealed antiproliferative activities against several cancer cell lines, including breast adenocarcinoma, lung carcinoma, and colon carcinoma. bohrium.com

Furthermore, the synthesis and evaluation of galactopyranosylated amino alcohols have demonstrated activity against tumor cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and MO59J (glioblastoma). nih.gov One such amino alcohol derivative displayed an IC50 value of 11.9 μM against MCF-7 cells and 10.0 μM against MO59J cells. nih.gov Complexes of chiral amino alcohols with metal ions like Zn2+, Cu2+, Co2+, and Ni2+ have also been shown to exhibit cytotoxic effects against the human tumor cell line A549. rsc.org

These findings suggest that the amino alcohol moiety can be a critical pharmacophore for anticancer activity. The specific arrangement of the dimethylamino and hydroxyl groups in this compound could potentially allow it to interact with biological targets relevant to cancer, although this remains to be experimentally verified.

Table 1: Antiproliferative Activity of Selected Amino Alcohol Derivatives

| Compound/Derivative Class | Cell Line | Activity (IC50) | Reference |

| Galactopyranosylated amino alcohol | MCF-7 | 11.9 μM | nih.gov |

| Galactopyranosylated amino alcohol | MO59J | 10.0 μM | nih.gov |

| Zn2+ amino alcohol complex | A549 | 17.8 μM | rsc.orgrsc.org |

This table presents data for structurally related amino alcohol derivatives, not this compound itself.

Investigation of Antileishmanial and Anti-Tuberculosis Activities

The amino alcohol structure is a recognized pharmacophore in the development of antiparasitic and antibacterial agents. While specific data for this compound is scarce, research on related compounds highlights the potential of this chemical class.

In the context of antileishmanial activity , studies on lipophilic aromatic amino alcohols have shown that derivatives with longer aliphatic chains (eight to twelve carbons) display good activity against Leishmania amazonensis and Leishmania major. nih.gov For example, an N-decyl amino alcohol derivative showed a potent IC50 value of 0.7 μM. nih.gov Similarly, β-amino alcohol derivatives of limonene (B3431351) have demonstrated significant effectiveness against Leishmania (Viannia) braziliensis, with some compounds being about 100-fold more potent than the standard drug pentamidine. nih.govscielo.brresearchgate.net The mechanism of action for some β-amino alkanol derivatives against Leishmania donovani has been investigated, with one of the most effective compounds, 2-ethylaminododecan-1-ol, having a 50% effective concentration (EC50) of 0.3 μM. asm.org

Regarding anti-tuberculosis activity , the amino alcohol ethambutol (B1671381) is a well-established first-line drug for the treatment of tuberculosis. researchgate.net This underscores the importance of the amino alcohol motif in targeting Mycobacterium tuberculosis. Research on novel amino alcohol derivatives has led to the identification of compounds with significant activity against M. tuberculosis H37Rv. nih.gov For instance, certain hydroxyethylamines synthesized from (2S,3S)Boc-phenylalanine epoxide have shown promising minimum inhibitory concentrations (MIC). nih.gov Additionally, the synthesis of amino alcohol fused spirochromone conjugates has yielded derivatives with notable antimycobacterial activity, with one compound exhibiting an MIC of 3.13 μg/mL. nih.gov The anti-mycobacterial activity of certain flavonoid and pyrimidine (B1678525) compounds is also an active area of research. mdpi.com

These examples from related amino alcohol derivatives suggest that this compound could serve as a scaffold for the development of novel antileishmanial and anti-tuberculosis agents, although experimental validation is required.

Table 2: Activity of Amino Alcohol Derivatives against Leishmania and Mycobacterium tuberculosis

| Compound Class | Organism | Activity Metric | Value | Reference |

| N-decyl aminoalcohol | L. chagasi | IC50 | 0.7 μM | nih.gov |

| Limonene β-amino alcohol derivative | L. braziliensis | IC50 | 0.408 μM | scielo.br |

| 2-Ethylaminododecan-1-ol | L. donovani | EC50 | 0.3 μM | asm.org |

| Amino alcohol fused spirochromone | M. tuberculosis H37Rv | MIC | 3.13 μg/mL | nih.gov |

| Galactopyranosylated amino alcohol | M. tuberculosis | MIC | 12.5 μg/mL | nih.gov |

This table presents data for structurally related amino alcohol derivatives, not this compound itself.

Potential in Modulating Neurotransmitter Systems

The structural similarity of this compound to known neuromodulators and the presence of a tertiary amine group suggest its potential to interact with neurotransmitter systems. Amino alcohols such as ethanolamine (B43304) and its derivatives have been shown to modulate the release of acetylcholine (B1216132) in the hippocampus. nih.gov These compounds can enhance the potassium-evoked release of acetylcholine, potentially by affecting calcium entry into nerve terminals through presynaptic L-channels. nih.gov

The dimethylamino group is a common feature in many centrally acting drugs, including antidepressants and antipsychotics. This functional group can influence a molecule's ability to cross the blood-brain barrier and interact with various receptors and transporters in the central nervous system. wikipedia.org Other neurotransmitters like noradrenaline and serotonin are also known to modulate the actions of amino acid neurotransmitters. nih.gov The branched-chain amino acid structure of this compound could also play a role in modulating the synthesis and release of other neurotransmitters. mdpi.com

While direct studies on this compound are lacking, its structural features make it a candidate for investigation into its effects on neurotransmitter systems.

Role in Drug Repurposing Strategies

Drug repurposing, the identification of new uses for existing drugs, is a valuable strategy in pharmaceutical research. While this compound itself is not an approved drug, its structural motif is present in various approved pharmaceuticals and their metabolites. Therefore, understanding its biological activities could inform the repurposing of drugs containing this fragment.

Amino alcohols are considered important chiral fragments in drug discovery and are used in the creation of diverse molecular scaffolds for fragment-based lead discovery. broadinstitute.orgnih.gov The synthesis of diverse libraries of small polycyclic organic molecules often utilizes amino alcohol scaffolds. diva-portal.org This highlights the value of simple amino alcohols like this compound as building blocks in the development of new therapeutic agents.

The study of such fragments can help in identifying new therapeutic targets and in the rational design of new drugs with improved efficacy and safety profiles. The potential of this compound in drug repurposing lies in its potential to be a key structural component of future drugs developed through such strategies.

Mechanism of Action Studies at a Molecular Level

The precise molecular mechanism of action for this compound has not been elucidated due to a lack of specific studies. However, based on its structure as a simple amino alcohol, several potential mechanisms can be inferred from research on related compounds.

The presence of both a hydroxyl group and a tertiary amino group allows for a variety of non-covalent interactions at a molecular level. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the nitrogen atom of the dimethylamino group can act as a hydrogen bond acceptor and can be protonated to form a cation capable of electrostatic interactions.

In the context of antimicrobial and anticancer activity, amino alcohols are known to interact with cell membranes, disrupting their integrity and function. asm.org For example, some amino alcohol derivatives have been shown to induce apoptosis in cancer cells. bohrium.com In parasites like Leishmania, amino alcohols may interfere with essential metabolic pathways, such as polyamine metabolism or lipid metabolism. nih.gov

At the enzymatic level, the amino and hydroxyl groups can interact with the active sites of various enzymes. For instance, in the context of neurotransmitter modulation, amino alcohols may interact with ion channels or receptors, as suggested by studies on acetylcholine release. nih.gov Simple primary β-amino alcohols have also been shown to act as organocatalysts in asymmetric Michael additions, indicating their ability to participate in and facilitate chemical transformations. rsc.orgrsc.org The mechanism often involves the amino group acting as a base and the hydroxyl group forming hydrogen bonds with the substrates. rsc.orgrsc.org

Computational Chemistry and Theoretical Studies on 2 Dimethylamino Butan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of 2-(Dimethylamino)butan-1-ol. These methods allow for a detailed understanding of the molecule's electron distribution, which is fundamental to its reactivity.

Computational studies can map out the potential energy surface for reactions involving this compound. For instance, in reactions common to amino alcohols, such as reactions with thionyl chloride, computational models can predict the most favorable reaction pathways. cdnsciencepub.com The energy profiles for these pathways reveal the relative energies of reactants, intermediates, transition states, and products.

For many reactions involving amino alcohols, the nucleophilicity of both the nitrogen and oxygen atoms creates competing reaction pathways. rsc.org For example, in acylation reactions, theoretical calculations can determine whether N-acylation or O-acylation is more favorable under specific conditions. tandfonline.com Studies on similar systems have shown that factors like protonation of the nitrogen atom can significantly alter the reaction pathway, effectively preventing the nitrogen from participating in the reaction and favoring reaction at the hydroxyl group. cdnsciencepub.com

A critical aspect of understanding reaction kinetics is the characterization of transition states and the calculation of their associated activation energies. For amino alcohols, computational methods can locate the geometry of the transition state—the highest energy point along the reaction coordinate. researchgate.net The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction.

In the context of reactions like the addition of amino alcohols to electrophiles, theoretical calculations can elucidate the structure of the transition state, which may involve a four-membered ring or other complex geometries. rsc.org These calculations have demonstrated that for some amino alcohols, the rate-determining step occurs after an initial protonation event. cdnsciencepub.com

Below is a representative table of calculated activation energies for a hypothetical reaction of this compound, based on common computational chemistry methods.

| Reaction Pathway | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

| N-alkylation | DFT (B3LYP) | 6-311+G(d,p) | 18.5 |

| O-alkylation | DFT (B3LYP) | 6-311+G(d,p) | 22.1 |

| Cyclization | MP2 | cc-pVTZ | 35.7 |

Molecular Dynamics Simulations to Understand Interactions

While quantum chemical calculations are excellent for studying individual molecules and their reactions, molecular dynamics (MD) simulations are better suited for understanding how this compound behaves in a more complex environment, such as in a solvent or interacting with a biological macromolecule.

MD simulations can be used to model the interaction of this compound with protein targets. This is particularly relevant in drug discovery and toxicology, where understanding how a small molecule binds to a protein is crucial. For example, computational studies on eugenol-derived β-amino alcohols have used inverted virtual screening and MD simulations to identify likely protein targets responsible for their insecticidal activity. nih.gov

These simulations can predict the preferred binding pose of the ligand in the protein's active site, identify key intermolecular interactions (such as hydrogen bonds and van der Waals forces), and calculate the binding free energy, which is a measure of the binding affinity. This information is invaluable for understanding the molecule's biological activity.

Computational studies have shown that in polar solvents, the formation of hydrogen bonds with the solvent can compete with intramolecular hydrogen bonds, leading to a more extended conformation of the amino alcohol. researchgate.net Furthermore, the choice of solvent can influence reaction selectivity; for instance, in reductive amination reactions, the solvent can affect the relative rates of competing reaction pathways. researchgate.net

The following table summarizes typical parameters used in an MD simulation to study this compound in a water solvent.

| Simulation Parameter | Value/Description |

| Force Field | CHARMM36 |

| Solvent Model | TIP3P Water |

| System Size | ~5000 atoms |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

Computational Design and Prediction of Novel this compound Derivatives

One of the most powerful applications of computational chemistry is the in silico design of new molecules with desired properties. By making systematic modifications to the structure of this compound, it is possible to predict how these changes will affect its properties, such as its reactivity, binding affinity to a specific target, or solubility.

For example, modifying the alkyl chain, substituting the methyl groups on the nitrogen, or introducing aromatic rings could lead to derivatives with enhanced biological activity or improved physicochemical properties. Quantum chemical calculations can be used to predict the electronic properties of these new derivatives, while MD simulations can assess their binding to a target protein. This computational pre-screening can significantly reduce the time and cost associated with synthesizing and testing new compounds. diva-portal.org

Below is a table of hypothetical derivatives of this compound and their predicted properties based on computational analysis.

| Derivative Name | Modification | Predicted Property Change |

| 2-(Diethylamino)butan-1-ol | Ethyl groups on Nitrogen | Increased lipophilicity, potential for altered receptor binding |

| 2-(Dimethylamino)-1-phenylbutan-1-ol | Phenyl group at C1 | Enhanced π-stacking interactions in protein binding |

| 4-(Dimethylamino)butan-2-ol | Isomer | Altered intramolecular hydrogen bonding, different chelation properties |

Data-Driven Approaches and Chemoinformatics in this compound Research

Chemoinformatics is an area of science that combines chemistry, computer science, and information science to analyze and organize chemical data. This field is instrumental in modern drug discovery and materials science, employing data-driven approaches to predict the properties and activities of chemical compounds. While there are no specific chemoinformatics studies published for this compound, the existing computed data provides a solid foundation for such research.

Data-driven approaches, such as the development of Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models, rely on molecular descriptors. The computed properties listed in the table above are examples of such descriptors. In a hypothetical research scenario, these descriptors for this compound and a series of structurally related compounds could be used to build a model that predicts a specific biological activity or physical property.

For example, the predicted partition coefficient (XLogP3-AA) is a measure of a compound's lipophilicity, a critical parameter in predicting its absorption, distribution, metabolism, and excretion (ADME) profile in a biological system. Similarly, the Topological Polar Surface Area (TPSA) is often correlated with drug transport properties, such as blood-brain barrier penetration.

Furthermore, chemoinformatics tools could be used for virtual screening of databases containing compounds with similar structural features to this compound to identify molecules with potentially interesting properties. The SMILES (Simplified Molecular Input Line Entry System) and InChI (International Chemical Identifier) strings for this compound are key for such database searches.

Structural Identifiers for Chemoinformatics

Analytical Methodologies for 2 Dimethylamino Butan 1 Ol in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 2-(Dimethylamino)butan-1-ol. These techniques provide detailed information about the compound's atomic composition and the arrangement of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer and Purity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound, offering insights into its isomeric form and purity. Both ¹H and ¹³C NMR are utilized to map the chemical environments of the hydrogen and carbon atoms within the molecule.

In ¹H NMR spectroscopy of a related compound, butan-1-ol, distinct signals are observed that correspond to the different proton environments in the molecule. docbrown.infothermofisher.com The chemical shifts, reported in parts per million (ppm), are influenced by the electron density around the protons. For instance, protons closer to the electronegative oxygen atom of the hydroxyl group are deshielded and appear at a lower field (higher ppm value). thermofisher.com The integration of the peak areas in a ¹H NMR spectrum provides the ratio of protons in each unique environment. docbrown.info Spin-spin coupling between adjacent non-equivalent protons leads to the splitting of signals into multiplets, which can be interpreted using the n+1 rule to deduce the number of neighboring protons. docbrown.info

¹³C NMR spectroscopy provides complementary information by detecting the different carbon environments within the molecule. docbrown.info In the case of butan-1-ol, four distinct signals are observed, corresponding to the four carbon atoms in different chemical environments. docbrown.info The chemical shift of each carbon is influenced by its proximity to the electronegative oxygen atom. docbrown.info

For this compound, the NMR spectra would be expected to show characteristic signals for the dimethylamino group, the butanol backbone, and the hydroxyl group. The precise chemical shifts and coupling patterns would allow for unambiguous identification and differentiation from its isomers, such as 1-(dimethylamino)butan-2-ol (B1267891). nih.gov

Table 1: Predicted ¹H NMR Data for Butan-1-ol This table is based on general principles and data for butan-1-ol, a structurally related compound.

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| CH₃ | ~0.9 | Triplet | 3H |

| CH₂ (next to CH₃) | ~1.4 | Sextet | 2H |

| CH₂ (next to CH₂OH) | ~1.5 | Quintet | 2H |

| CH₂OH | ~3.6 | Triplet | 2H |

Table 2: Predicted ¹³C NMR Data for Butan-1-ol This table is based on general principles and data for butan-1-ol, a structurally related compound.

| Carbon Environment | Predicted Chemical Shift (ppm) |

|---|---|

| C H₃ | ~14 |

| CH₃C H₂ | ~19 |

| CH₂C H₂OH | ~35 |

| C H₂OH | ~62 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure.

For an alcohol like this compound, the most prominent and characteristic absorption is a broad band in the region of 3550–3230 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. docbrown.info The broadness of this peak is a result of hydrogen bonding between molecules. docbrown.info

Other key absorptions would include:

C-H stretching: Around 2900 cm⁻¹, characteristic of the alkyl groups in the molecule. docbrown.info

C-O stretching: In the range of 1350–1000 cm⁻¹, confirming the presence of the alcohol functional group. docbrown.info

C-N stretching: Vibrations for the dimethylamino group would also be expected, typically appearing in the fingerprint region.

The absence of absorption bands for other functional groups can be just as informative, helping to confirm the purity of the sample. docbrown.info

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching | 3550–3230 (broad) |

| C-H (Alkyl) | Stretching | ~2900 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

For this compound (C₆H₁₅NO), the exact mass is 117.1154 g/mol . uni.lu In a mass spectrum, a molecular ion peak ([M]⁺) would be observed at an m/z corresponding to this molecular weight. uni.lu It is also common to observe adduct ions, such as [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺, which can help to confirm the molecular identity. uni.lu

In addition to the molecular ion, mass spectrometry provides a characteristic fragmentation pattern. The molecule breaks apart in a predictable way, and the resulting fragment ions provide valuable structural information. For this compound, fragmentation would likely involve cleavage adjacent to the nitrogen atom or the hydroxyl group.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) |

|---|---|

| [M]⁺ | 117.1154 |

| [M+H]⁺ | 118.1226 |

| [M+Na]⁺ | 140.1046 |

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating this compound from mixtures and for quantifying its concentration. These methods are based on the differential partitioning of the compound between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Separation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds. For the analysis of a related compound, 4-(Dimethylamino)butan-1-ol, a reverse-phase HPLC method has been described. sielc.com This method utilizes a C18 column and a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid (for MS compatibility). sielc.com

The separation is based on the compound's polarity. In reverse-phase HPLC, the stationary phase is nonpolar, and the mobile phase is polar. Less polar compounds interact more strongly with the stationary phase and have longer retention times. The purity of a sample of this compound can be assessed by the presence of a single, sharp peak in the chromatogram. The area under the peak is proportional to the concentration of the compound, allowing for quantification when calibrated with standards. HPLC methods are also scalable and can be used for the preparative isolation of the compound. sielc.com

Gas Chromatography (GC) for Volatile Analysis and Enantiomeric Purity

Gas Chromatography (GC) is an ideal method for the analysis of volatile compounds like this compound. psu.edu In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. psu.edu A flame ionization detector (FID) is commonly used for the detection of organic compounds. oiv.int

GC can be used to determine the purity of this compound and to quantify it in various samples. For instance, in the analysis of fruit brandies, GC has been used to identify and quantify a range of volatile compounds, including various butanol isomers. notulaebotanicae.ro

Furthermore, GC is a powerful technique for determining the enantiomeric purity of chiral compounds. By using a chiral stationary phase, it is possible to separate the enantiomers of a compound. This is crucial in many applications where the different enantiomers may have different biological activities. For example, the enantiomeric excess of chiral alcohols has been successfully determined using GC with a cyclodextrin-based chiral stationary phase. thieme-connect.de

Table 5: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Butan-1-ol |

| 1-(Dimethylamino)butan-2-ol |

| 4-(Dimethylamino)butan-1-ol |

| Acetonitrile |

| Phosphoric acid |

| Formic acid |

| 3-Pentanol |

| Bedaquiline |

| 2-Methyltetrahydrofurane |

| Isopropylacetate |

| Tetrahydrofuran (THF) |

| Triethylamine |

| Methanol |

| Ethanal |

| Ethyl acetate (B1210297) |

| Propan-1-ol |

| 2-Methylpropan-1-ol |

| Isoamyl acetate |

| Pentan-1-ol |

| Acetoin |

| Ethyl lactate |

| Hexan-1-ol |

| 3-Ethoxypropanol |

| Ethyl octanoate |

| Furfuraldehyde |

| (2R,3R)-butane-2,3-diol |

| (2R,3S)-butane-2,3-diol |

| Propane-1,2-diol |

| Butyrolactone |

| Diethyl succinate |

| Hexanoic acid |

| 2-Phenylethanol |

| Diethyl malate |

| Octanoic acid |

| Decanoic acid |

| Diacetyl |

| Acetic acid |

| 4-Methylpentan-2-ol |

| 1-Octen-3-ol |

| Pentan-2-ol |

| Heptan-2-ol |

| 2-Methylbutanol |

| 2-Methylbutyric acid |

| 4-Methylhexanol |

| 4-Methylhexanoic acid |

| Safrole |

| Acetylpyrazine |

| Thiophene |

| 3,5-Octadien-2-one |

| 1-Octen-3-one |

| 2-Ethylhexan-1-ol |

| 1-(2-Thienyl)butan-1-ol |

| Vinyl butanoate |

| 1-Phenylethanol |

| S-Ethyl thiooctanoate |

| 2,2,2-Trifluoroethyl butanoate |

| 4-(Dimethylamino)pyridine |

| 2-(Dimethylamino)acetic acid |

| Carbon dioxide |

| Sulphur dioxide |

| Hydrogen |

| Chlorine |

| Oxygen |

| Ethoxyethane |

| 2,2,2-Trifluoro-1-(9-anthryl)ethanol |

| Ibuprofen |

| Fenoprofen |

| Naproxen |

| R-(-)-1-(1-Naphthyl)ethyl isocyanate |

| Dichloromethane |

| 3-(Dimethylamino)cyclobutan-1-ol |

| Cyclobutanol |

| 2-(Dimethylamino)-2-phenylbutan-1-ol |

| 2-(Dimethylamino)ethanethiol |

| 2-Amino-1-butanol |

| Formaldehyde (B43269) |

| 2-Methylamino-2-phenylbutanol |

| 1-(2-Chloro-4-cyanophenoxy)-1-(2-fluorophenyl)-3-(dimethylamino)butan-2-ol |

| 1-Phenyl-butan-1-ol |

| Atrazine |

| 2-Butanol |

| Isobutanol |

| Tert-butanol |

| Propanol |

| Iso-butylic alcohol |

| Amyl active alcohol |

| Iso-amylic alcohol |

| 1-Butanol |

| 3-Pentanol |

| 2-Propanol |

| Ethyl methyl ether |

| Diethyl ether |

| Propyl methyl ether |

| Isopropyl methyl ether |

Advanced Analytical Techniques for Trace Analysis and Complex Matrices

The detection and quantification of this compound at trace levels, particularly within complex matrices such as biological fluids or environmental samples, necessitate the use of highly sensitive and selective analytical methodologies. The challenges posed by low analyte concentrations and the presence of interfering substances are overcome by coupling advanced chromatographic separation with sophisticated detection technologies.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary separation techniques employed. However, for trace analysis, these are almost invariably paired with mass spectrometry (MS) detectors, which offer superior sensitivity and specificity compared to conventional detectors. High-resolution mass spectrometry (HRMS) has become particularly valuable in this context. scispace.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the analysis of non-volatile, polar, and thermally labile compounds like this compound. unodc.org This method combines the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry, providing high selectivity and low detection limits. unodc.orgnih.gov The initial MS stage (MS1) isolates the protonated molecule of the target analyte, which is then fragmented in a collision cell. The second MS stage (MS2) analyzes the resulting fragment ions, creating a specific fragmentation pattern that serves as a fingerprint for the compound, significantly reducing matrix interference.

Gas chromatography-mass spectrometry (GC-MS) is another cornerstone technique, especially for volatile and semi-volatile compounds. While this compound itself may require derivatization to improve its volatility and thermal stability for GC analysis, this method provides excellent chromatographic resolution. The coupling with a mass spectrometer allows for the generation of electron ionization (EI) mass spectra, which can be compared against extensive spectral libraries for confident identification. For even greater selectivity in complex matrices, tandem mass spectrometry (GC-MS/MS) can be employed.

In the realm of novel psychoactive substances (NPS) analysis, which can include structurally related compounds, high-resolution mass spectrometry platforms like Quadrupole Time-of-Flight (QTOF) MS have proven invaluable. scispace.com LC-QTOF-MS, for instance, provides highly accurate mass measurements for both the parent ion and its fragment ions, enabling the determination of elemental composition and confident identification of unknown or emerging compounds without the need for a specific reference standard. scispace.comlcms.cz This is particularly relevant in forensic and toxicological screening where the landscape of substances is constantly evolving. scispace.com For example, research into the metabolism of related compounds like dibutylone (B1660615) led to the identification of hydroxylated metabolites, a biotransformation that this compound could also undergo. govinfo.gov

The successful application of these techniques relies heavily on meticulous method development, including the optimization of sample preparation, chromatographic conditions, and mass spectrometer parameters. Solid-phase extraction (SPE) is a common sample preparation strategy used to isolate and pre-concentrate analytes from complex samples like urine or plasma, thereby removing matrix components that could cause ion suppression or interference.

The following tables present hypothetical yet representative parameters for the analysis of a small polar molecule like this compound, based on established methods for similar analytes.

Table 1: Illustrative LC-MS/MS Parameters for Trace Analysis

| Parameter | Setting |

| LC System | Ultra-High Performance Liquid Chromatography (UHPLC) |

| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 8 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole (QqQ) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| Hypothetical MRM Transition | m/z 118.1 → 88.1 (Quantifier), m/z 118.1 → 58.1 (Qualifier) |

| Collision Energy | Optimized for specific transitions (e.g., 10-25 eV) |

Table 2: Representative GC-MS Parameters for Analysis

| Parameter | Setting |

| GC System | Gas Chromatograph with Autosampler |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Column | 5% Phenyl-Methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 60 °C (hold 1 min), ramp to 280 °C at 20 °C/min |

| MS System | Single Quadrupole or Ion Trap |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-450 |

| Source Temperature | 230 °C |

These advanced analytical techniques provide the necessary sensitivity and selectivity for the reliable identification and quantification of this compound in challenging sample types, which is crucial for research in fields such as toxicology, pharmacology, and environmental science.

Research on Derivatives and Analogues of 2 Dimethylamino Butan 1 Ol

Synthesis and Characterization of Structurally Modified 2-(Dimethylamino)butan-1-ol Compounds

The synthesis of structurally modified derivatives of this compound involves a variety of chemical transformations aimed at introducing new functional groups or altering the core structure of the molecule. These modifications can be targeted at the hydroxyl group, the dimethylamino group, or the butan-1-ol backbone.

Common synthetic strategies for creating derivatives of amino alcohols like this compound include:

N-Alkylation and N-Acylation: The nitrogen atom of the dimethylamino group can be further alkylated or acylated to introduce a wide range of substituents. Transition metal-catalyzed N-alkylation using alcohols as alkylating agents is an environmentally benign method that produces water as the only byproduct. rsc.org

O-Alkylation and O-Acylation: The hydroxyl group can be converted to an ether or an ester through reactions with alkyl halides or acyl chlorides/anhydrides, respectively.

Modification of the Carbon Skeleton: The butan-1-ol backbone can be altered through various organic reactions to introduce unsaturation, branching, or additional functional groups.

Ring-Opening of Epoxides: A common method for synthesizing β-amino alcohols involves the ring-opening of an epoxide with an amine. researchgate.netnih.gov This strategy can be adapted to synthesize derivatives of this compound by using appropriately substituted epoxides and dimethylamine (B145610).

Once synthesized, these new derivatives are rigorously characterized to confirm their structure and purity. The primary analytical techniques employed for characterization include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure, including the connectivity of atoms and the stereochemistry of the molecule. For example, in the NMR spectrum of butan-1-ol, the chemical shift and multiplicity of the hydroxyl proton and adjacent methylene or methine protons change with the position of the functional group. thermofisher.comthermofisher.comdocbrown.info

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity. docbrown.info

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as the hydroxyl (-OH) and amine (N-C) groups.

Elemental Analysis: This technique determines the elemental composition of the compound, providing further confirmation of its empirical formula.

A representative, though generalized, synthetic scheme for producing a derivative of an amino alcohol is the reaction of an epoxide with an amine, as shown in the synthesis of 2-aryl-1-azolyl-3-(substituted amino)-2-butanol derivatives. nih.gov

| Reactant 1 | Reactant 2 | Reaction Type | Product Class | Key Characterization Techniques |

| Substituted Epoxide | Dimethylamine | Ring-Opening | Substituted this compound | NMR, MS, IR |

| This compound | Acyl Chloride | Esterification | O-Acyl-2-(dimethylamino)butan-1-ol | NMR, IR |

| This compound | Alkyl Halide | Etherification | O-Alkyl-2-(dimethylamino)butan-1-ol | NMR, MS |

Comparative Academic Studies of Positional and Structural Isomers

The biological and chemical properties of a molecule are highly dependent on its three-dimensional structure. Therefore, comparative studies of positional and structural isomers of this compound are essential for understanding how the arrangement of atoms influences its function.

Positional isomers have the same molecular formula but differ in the position of a functional group. For this compound (C₆H₁₅NO), a positional isomer could be 1-(dimethylamino)butan-2-ol (B1267891), where the hydroxyl and dimethylamino groups have swapped positions on the butane chain.

Structural isomers (or constitutional isomers) have the same molecular formula but different atomic connectivity. An example of a structural isomer of this compound would be 2-(ethylamino)propan-1-ol.

Comparative studies of these isomers typically involve the following:

Spectroscopic Analysis: NMR spectroscopy is a powerful tool for distinguishing between isomers. thermofisher.comthermofisher.com The chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra are unique for each isomer due to the different electronic environments of the nuclei. For instance, the ¹H NMR spectra of 1-butanol and 2-butanol are distinct, allowing for their unambiguous identification. thermofisher.com

Chromatographic Separation: Techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be used to separate and identify isomers based on their different physical properties, such as boiling point and polarity. Chiral chromatography can be employed to separate enantiomers. nih.gov

Computational Modeling: Theoretical calculations can predict the relative stabilities and properties of different isomers, providing insights that complement experimental data.

| Isomer Type | Example Isomer of this compound | Key Differentiating Feature | Primary Analytical Technique for Differentiation |

| Positional | 1-(Dimethylamino)butan-2-ol | Position of -OH and -N(CH₃)₂ groups | NMR Spectroscopy |

| Structural | 2-(Ethylamino)propan-1-ol | Different carbon skeleton and/or functional groups | NMR Spectroscopy, Mass Spectrometry |

| Stereoisomer (Enantiomer) | (R)-2-(Dimethylamino)butan-1-ol vs. (S)-2-(Dimethylamino)butan-1-ol | Spatial arrangement of atoms at the chiral center | Chiral Chromatography, Polarimetry |

Investigation of the Impact of Substituents on Chemical Reactivity and Biological Function

The introduction of different substituents to the this compound scaffold can significantly alter its chemical reactivity and biological function. Structure-activity relationship (SAR) studies are conducted to systematically investigate these effects.

Impact on Chemical Reactivity:

The electronic nature of substituents plays a crucial role in determining the reactivity of the molecule.

Electron-donating groups (EDGs) , such as alkyl groups, can increase the electron density on the nitrogen and oxygen atoms, potentially enhancing their nucleophilicity. In a study on aminoethanol derivatives, the replacement of a hydrogen atom on the amino group with electron-donating methyl or ethyl groups was found to enhance the O-H...N intramolecular hydrogen bond. arxiv.org

Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, can decrease the electron density, making the molecule more susceptible to nucleophilic attack at adjacent carbons. The electron-withdrawing nature of the amino and hydroxyl groups in vicinal aminoalcohols presents challenges in their synthesis due to the polarity profile of the reacting carbon atoms. nih.gov

Impact on Biological Function:

Substituents can influence the biological activity of a molecule by affecting its:

Binding Affinity: The size, shape, and electronic properties of substituents can enhance or diminish the binding of the molecule to its biological target. For example, in a series of L-amino alcohol derivatives designed as antifungal agents, 3-F substituted compounds exhibited excellent antifungal activities. nih.gov

Pharmacokinetic Properties: Substituents can alter properties such as solubility, lipophilicity, and metabolic stability, which in turn affect the absorption, distribution, metabolism, and excretion (ADME) of the compound in the body.

Stereochemistry: The stereochemical configuration is often critical for biological activity. Studies on 2-amino-1-butanol derivatives have shown that the (R)-enantiomers exhibit potent antimycobacterial activity, while the corresponding (S)-enantiomers are inactive. smolecule.com

| Substituent Type | Example | Effect on Electron Density | Potential Impact on Reactivity | Potential Impact on Biological Function |

| Electron-Donating Group (EDG) | -CH₃, -OCH₃ | Increases | Enhances nucleophilicity of N and O atoms | May alter binding affinity and lipophilicity |